molecular formula C13H7ClFNO4 B6404280 4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid CAS No. 1261968-69-7

4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6404280
CAS No.: 1261968-69-7
M. Wt: 295.65 g/mol
InChI Key: NXSZOOXOPULYPP-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a benzoic acid moiety substituted with chloro and fluoro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. For example, chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Esterification: Methanol (CH3OH), sulfuric acid (H2SO4).

Major Products

    Reduction: 4-(3-Chloro-4-fluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and halogen substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-fluorophenyl)-2-aminobenzoic acid: A reduction product with an amino group instead of a nitro group.

    4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid: A hydroxylated derivative.

    4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid: A methoxylated derivative.

Uniqueness

4-(3-Chloro-4-fluorophenyl)-2-nitrobenzoic acid is unique due to the combination of its nitro, chloro, and fluoro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-5-7(2-4-11(10)15)8-1-3-9(13(17)18)12(6-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSZOOXOPULYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690555
Record name 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-69-7
Record name 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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